molecular formula C18H35N3O4 B3109596 di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate CAS No. 174137-97-4

di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate

Cat. No.: B3109596
CAS No.: 174137-97-4
M. Wt: 357.5 g/mol
InChI Key: KAGBCHRKKXTZOY-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate is a chemical compound with the molecular formula C18H35N3O4 and a molecular weight of 357.49 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and versatility.

Scientific Research Applications

Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate has a wide range of applications in scientific research:

Future Directions

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . Therefore, “Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate” and similar compounds may have potential applications in the development of new drugs.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The compound is known to interact with enzymes such as histone deacetylases (HDACs) and proteases. These interactions are primarily mediated through the piperazine ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. The compound’s ability to inhibit HDACs makes it a potential candidate for therapeutic applications, particularly in the treatment of cancer and other diseases where epigenetic regulation is crucial .

Cellular Effects

The effects of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes such as HDACs and proteases, preventing their normal function. This binding is facilitated by the piperazine ring, which can form multiple interactions with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic potential of the compound while minimizing its toxic effects .

Metabolic Pathways

Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux within the cell. The compound’s impact on metabolite levels can have downstream effects on cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences within the compound can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound can be localized to other organelles such as the mitochondria, where it can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate typically involves the reaction of 2-bromoacetic acid with di-tert-butyl 2,2’-(1,4,7-triazacyclononane-1,4-diyl)diacetate in the presence of potassium carbonate in methanol and lithium hydroxide monohydrate at room temperature for 16 hours . The reaction mixture is then treated with hydrochloric acid to obtain the final product .

Industrial Production Methods

Industrial production methods for di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the number of nitrogen atoms in the ring and the specific functional groups attached. Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate is unique due to its specific triazonane ring structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBCHRKKXTZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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